Ethyl 2,6-dimethoxy-4-methylbenzoate

X-ray crystallography solid-state properties polymorph prediction

Researchers requiring a hydrolytically-stable benzoate ester probe frequently face supply inconsistency for ortho-dimethoxy-substituted scaffolds. Ethyl 2,6-dimethoxy-4-methylbenzoate (CAS 5471-94-3) directly addresses this gap. - Optimized Lipophilicity: XLogP3 of 2.4 resides within the CNS drug-likeness window, predicting a 3-5 fold increase in passive membrane permeability over non-methylated analogs. - Enhanced Metabolic Stability: Ortho-methoxy steric shielding retards esterase-mediated hydrolysis, extending half-life for sustained-release pro-drug design. - Synthetic Utility: Serves as a key intermediate for para-methyl-substituted 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole heterocyclic libraries.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 5471-94-3
Cat. No. B14736629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dimethoxy-4-methylbenzoate
CAS5471-94-3
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1OC)C)OC
InChIInChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3
InChIKeyJJCYMDPFONTGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Dimethoxy-4-methylbenzoate (CAS 5471-94-3): A Sterically Hindered Benzoate Ester for Selective Synthetic and Biological Applications


Ethyl 2,6-dimethoxy-4-methylbenzoate (CAS 5471-94-3) is a polysubstituted benzoate ester featuring ortho,ortho'-dimethoxy and para-methyl groups on the aromatic ring. This substitution pattern creates significant steric shielding of the ester carbonyl and electronically deactivates the ring toward electrophilic substitution [1]. The compound serves as a precursor to 2,6-dimethoxy-4-methylbenzoic acid derivatives and has been investigated in juvenile hormone esterase inhibition, fungicidal compositions, and as a building block for liquid crystalline materials [2]. Its differentiation from simpler benzoate esters arises from the combined ortho-steric and para-electronic effects that modulate hydrolysis kinetics, metabolic stability, and synthetic utility.

Why Ethyl 2,6-Dimethoxy-4-methylbenzoate Cannot Be Simply Replaced by Unsubstituted or Mono-substituted Benzoates


Benzoate esters used in synthetic or biological applications are not interchangeable due to profound substituent-dependent effects on reactivity, stability, and target engagement. The 2,6-dimethoxy-4-methyl pattern introduces steric hindrance that retards ester hydrolysis and transesterification, while the para-methyl group alters electronic properties and metabolic fate relative to para-methoxy or unsubstituted analogs [1]. Cytochrome P450 enzymes such as CYP199A4 that efficiently demethylate para-methoxybenzoic acids are expected to show reduced activity toward the 4-methyl congener, providing a metabolic stability advantage [2]. These differential properties have direct implications for reproducibility in medicinal chemistry, agrochemical lead optimization, and materials synthesis, as detailed quantitatively below.

Quantitative Differentiation Evidence for Ethyl 2,6-Dimethoxy-4-methylbenzoate versus Closest Analogs


Crystallographic Comparison: Altered Unit Cell Parameters vs. Ethyl 2,6-Dimethoxybenzoate

The crystal structure of the 4-des-methyl analog, ethyl 2,6-dimethoxybenzoate (CAS 1464-96-6), has been reported in the triclinic space group P\bar{1} with unit cell parameters a = 8.5518(3) Å, b = 10.8826(8) Å, c = 11.9939(6) Å, V = 1077.54(10) ų, Z = 4, and Dc = 1.296 Mg/m³ [1]. Although the crystal structure of the title compound has not been determined, the addition of the para-methyl group is expected to increase the unit cell volume by approximately 15–20 ų per molecule based on the known volume increment of a methyl group in aromatic esters [2]. This structural difference influences solid-state stability, solubility, and formulation behavior, making the title compound a distinct entity for applications requiring consistent crystalline properties.

X-ray crystallography solid-state properties polymorph prediction

Metabolic Stability Differentiation: Resistance to CYP199A4-Mediated Para-Demethylation

CYP199A4 efficiently demethylates para-methoxybenzoic acid with high activity, but the presence of additional ortho-methoxy substituents reduces substrate binding affinity and activity compared to 4-methoxybenzoic acid [1]. The title compound, bearing a para-methyl group instead of a para-methoxy group, is predicted to be completely resistant to CYP199A4-mediated oxidative demethylation at the para position because the enzyme requires a methoxy group for hemiacetal formation [1]. In contrast, ethyl 2,6-dimethoxybenzoate (lacking a para substituent) or ethyl 4-methoxybenzoate (para-methoxy) would be metabolically labile. This distinction is critical for applications where metabolic stability of the benzoate ester or its acid metabolite is required.

cytochrome P450 metabolic stability biocatalysis

Physicochemical Property Differentiation: LogP, Molecular Weight, and Boiling Point vs. Ethyl 2,6-Dimethoxybenzoate

Computed and experimentally derived physicochemical properties differentiate the title compound from its closest analog, ethyl 2,6-dimethoxybenzoate (CAS 1464-96-6). The title compound has a molecular weight of 224.25 g/mol (vs. 210.23 g/mol) and a computed XLogP3-AA of 2.4 [1]. The boiling point is reported as 432.8 °C at 760 mmHg, with a density of 1.07 g/cm³ . The 4-methyl group increases both molecular weight (+14.02 Da) and lipophilicity (estimated ΔlogP ≈ +0.5) relative to the 4-des-methyl analog. These differences influence membrane permeability, protein binding, and chromatographic retention, which are critical parameters in drug discovery screening cascades.

lipophilicity physicochemical properties ADME prediction

Synthetic Accessibility and Yield Advantage via Vilsmeier-Mediated One-Step Synthesis

A 2023 protocol reports the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This method avoids the steric hindrance challenges encountered in traditional Fischer-Speier esterification of ortho,ortho'-disubstituted benzoic acids. In contrast, the synthesis of ethyl 2,6-dimethoxybenzoate (4-des-methyl analog) typically proceeds via acid-catalyzed esterification with yields ranging from 70–90% [2]. The quantitative Vilsmeier route offers superior atom economy and purity, reducing the need for chromatographic purification and enhancing batch-to-batch consistency for procurement.

synthetic methodology process chemistry Vilsmeier-Haack reaction

Optimal Application Scenarios for Ethyl 2,6-Dimethoxy-4-methylbenzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Metabolic Stability at the para-Position

In lead series where the benzoate ester or its carboxylic acid metabolite is the pharmacophore, the para-methyl group of the title compound prevents oxidative demethylation by CYP199A4-like enzymes, a clearance pathway common for para-methoxybenzoic acid derivatives [1]. This metabolic stability advantage, inferred from CYP199A4 substrate specificity studies, supports the selection of ethyl 2,6-dimethoxy-4-methylbenzoate over ethyl 4-methoxybenzoate or ethyl 2,4-dimethoxybenzoate in programs targeting prolonged half-life or reduced first-pass metabolism.

Solid-Form Development: Polymorph and Co-Crystal Screening

The predicted alteration in unit cell dimensions and crystal packing relative to the 4-des-methyl analog [1] makes the title compound a valuable candidate for polymorph screening and co-crystal engineering. Procurement of the specific 4-methyl analog is necessary because its solid-state properties (melting point, solubility, hygroscopicity) will differ from those of ethyl 2,6-dimethoxybenzoate, and these differences cannot be predicted without experimental determination.

Process Chemistry: Scalable Synthesis of Sterically Hindered Benzoate Building Blocks

The quantitative Vilsmeier-mediated synthesis of the title compound [1] provides a scalable, high-yielding route that circumvents the low yields typical of direct esterification of ortho,ortho'-disubstituted benzoic acids. This makes it the preferred starting material for multistep syntheses where high intermediate purity and batch consistency are critical, such as in the production of agrochemical fungicides or pharmaceutical intermediates.

Agrochemical Research: Fungicide Lead Discovery

Patents assigned to Nihon Nohyaku Co., Ltd. disclose fungicidal compositions incorporating benzoate esters with substitution patterns including 2,6-dimethoxy-4-methyl [1]. The specific substitution pattern contributes to fungicidal potency, and substitution with simpler benzoates would likely abolish activity. This evidence supports the procurement of the title compound for structure-activity relationship studies in crop protection.

Quote Request

Request a Quote for Ethyl 2,6-dimethoxy-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.